2,6-Dihydroxy-1-naphthaldehyde

Description

Significance of Naphthaldehyde Derivatives as Molecular Scaffolds in Chemical Science

Naphthaldehyde derivatives, a class of organic compounds characterized by a naphthalene (B1677914) ring bearing an aldehyde group, serve as crucial molecular scaffolds in chemical science. Their rigid, aromatic structure provides a robust framework for the synthesis of complex molecules. nih.govrsc.org The reactivity of the aldehyde group, coupled with the potential for substitution on the naphthalene ring, allows for a wide range of chemical modifications, leading to the creation of diverse molecular architectures with tailored properties. nih.gov

These derivatives are instrumental in the development of advanced materials, including polymers and 'intelligent' materials like molecular tubes and liquid crystalline polymers. researchgate.net In medicinal chemistry, naphthaldehyde scaffolds are integral to the design of new therapeutic agents. researchgate.netijpsjournal.com Their ability to interact with biological targets has led to the investigation of naphthaldehyde-based compounds for various pharmacological activities. researchgate.netontosight.aiorientjchem.org Furthermore, the inherent fluorescence of many naphthalene derivatives makes them ideal candidates for the construction of chemosensors for detecting ions and other small molecules. researchgate.netmdpi.comrsc.org

Overview of 2,6-Dihydroxy-1-naphthaldehyde's Structural Features and Research Relevance

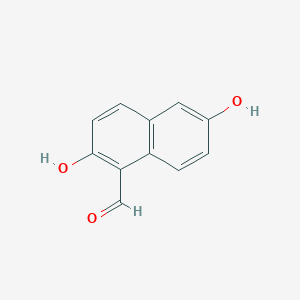

This compound (C₁₁H₈O₃) is a specific naphthaldehyde derivative distinguished by the presence of two hydroxyl (-OH) groups at positions 2 and 6, and an aldehyde (-CHO) group at position 1 of the naphthalene ring. nih.gov This particular arrangement of functional groups imparts unique chemical properties and reactivity to the molecule. The hydroxyl groups can act as hydrogen bond donors, while the aldehyde group can participate in nucleophilic addition reactions, making it a versatile building block in organic synthesis.

The compound's structure allows for the synthesis of a variety of derivatives, including Schiff bases, which are formed through the condensation reaction of the aldehyde group with primary amines. orientjchem.orgrsc.orgajrconline.org These Schiff base derivatives and their metal complexes have shown significant potential in various fields, including materials science and medicinal chemistry. orientjchem.orgresearchgate.net The presence of both electron-donating hydroxyl groups and an electron-withdrawing aldehyde group on the naphthalene scaffold also influences its electronic properties, making it a valuable component in the design of fluorescent probes and sensors. researchgate.netrsc.org

The synthesis of this compound itself can be achieved through various organic reactions, with methods evolving to improve yield and purity. researchgate.net Its utility as a precursor for more complex molecules underscores its importance in chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dihydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-6-10-9-3-2-8(13)5-7(9)1-4-11(10)14/h1-6,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBJZNAPDVBCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=O)O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470484 | |

| Record name | 2,6-dihydroxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20258-98-4 | |

| Record name | 2,6-dihydroxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2,6 Dihydroxy 1 Naphthaldehyde

Chemical Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is a primary site of chemical reactivity in 2,6-Dihydroxy-1-naphthaldehyde, participating in a range of transformations typical of aromatic aldehydes.

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, yielding 2,6-dihydroxy-1-naphthoic acid. This transformation is a fundamental reaction in organic synthesis. A variety of modern, mild, and efficient methods are available for the oxidation of aldehydes to carboxylic acids, often replacing older methods that used hazardous heavy metals. mdpi.com

Commonly employed reagents and catalytic systems include:

Oxone: This potassium peroxymonosulfate-based oxidant provides a highly efficient and mild route for converting aldehydes to carboxylic acids. organic-chemistry.org

N-Hydroxyphthalimide (NHPI): In the presence of oxygen, NHPI can act as an organocatalyst for the aerobic oxidation of aldehydes under mild conditions, avoiding the need for transition metals or harsh oxidants. organic-chemistry.org

Iodine in an alkaline medium: A metal-free method using iodine as a catalyst in aqueous sodium hydroxide (B78521) can effectively oxidize aldehydes to carboxylic acids, offering a green chemistry approach. rsc.org

Hydrogen Peroxide with Catalysts: Selenium-containing catalysts in the presence of hydrogen peroxide can facilitate the oxidation of aldehydes to carboxylic acids in aqueous media. mdpi.com

A related transformation, the Baeyer–Villiger oxidation, can convert a protected derivative, 6-(methoxymethoxy)-2-naphthaldehyde, into the corresponding formate ester, which can then be hydrolyzed to the phenol (B47542). researchgate.net This highlights the susceptibility of the naphthaldehyde system to oxidative rearrangement.

The aldehyde group of this compound can be reduced to a primary alcohol, forming 1-hydroxymethyl-2,6-naphthalenediol. This conversion is typically achieved using standard reducing agents.

Hydride Reagents: Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are common reagents for the reduction of aldehydes to primary alcohols. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. youtube.com

Hydrazine (B178648): While hydrazine is well-known for the Wolff-Kishner reduction that converts aldehydes to alkanes under harsh conditions (high temperature, strong base), the corresponding alcohol can be a byproduct. uchile.cl Under specific conditions, such as a large excess of hydrazine hydrate, the reduction of aldehydes to alcohols can become the primary reaction pathway, outcompeting the typical condensation reaction. uchile.cl

Catalytic Hydrogenation: This method can also be employed, though it requires careful selection of catalysts to avoid reduction of the naphthalene (B1677914) ring.

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. libretexts.org This leads to nucleophilic addition, a fundamental reaction of aldehydes, where the carbon-oxygen double bond is converted to a single bond, and the carbon atom's hybridization changes from sp² to sp³. libretexts.org

The reaction can be catalyzed by either acid or base:

Base-Catalyzed Addition: A strong nucleophile directly attacks the carbonyl carbon. libretexts.org An example is the formation of a cyanohydrin through the addition of a cyanide ion (CN⁻). libretexts.orgyoutube.com

Acid-Catalyzed Addition: The carbonyl oxygen is first protonated by an acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles like water or alcohols. libretexts.orgyoutube.com The addition of an alcohol results in the formation of a hemiacetal. libretexts.org

These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the former carbonyl position, providing a route to a diverse range of derivatives.

Role of Hydroxyl Groups in Intra- and Intermolecular Hydrogen Bonding Interactions

The hydroxyl groups in this compound play a crucial role in its structure and properties through hydrogen bonding. The most significant interaction is the intramolecular hydrogen bond formed between the C2-hydroxyl group and the oxygen atom of the C1-aldehyde group. figshare.com

This interaction is an example of Resonance-Assisted Hydrogen Bonding (RAHB), where the hydrogen bond is strengthened by π-electron delocalization within the six-membered chelate ring formed (O−H···O=C). figshare.comnih.gov X-ray crystal structures confirm that this salicylaldehyde-like moiety forms a strong intramolecular hydrogen bond. figshare.com In solution, NMR studies suggest an equilibrium exists between the hydrogen-bonded "closed" form and a non-hydrogen-bonded "open" form. figshare.com The formation of this intramolecular hydrogen bond has a significant influence on the aromaticity of the naphthalene rings and affects the molecule's electronic absorption spectra. figshare.com The reactivity of hydroxyl groups is dependent on their type (aliphatic vs. phenolic) and their chemical environment. mdpi.com

Condensation Reactions for Molecular Diversification

Condensation reactions involving the aldehyde group are a cornerstone of the chemistry of this compound, providing a powerful tool for synthesizing more complex molecules, particularly Schiff bases.

This compound readily undergoes condensation reactions with primary amines and hydrazine to form Schiff bases (also known as imines or anils). This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (−CH=N−). wjpsonline.com Schiff bases derived from hydroxy-substituted aromatic aldehydes are of significant interest due to their coordination chemistry and biological applications. nih.govresearchgate.net

The reaction is versatile, and a wide range of primary amines can be used, leading to a diverse library of Schiff base derivatives. Studies on the closely related 2-hydroxy-1-naphthaldehyde (B42665) have demonstrated successful condensation with various amines, including:

Aromatic amines (e.g., 2-aminopyridine, 2-aminopyrazine) nih.gov

Amino acids (e.g., L-histidine) researchgate.net

Sulfa drugs (e.g., sulfamethazine) researchgate.net

Hydrazides (e.g., hydroquinoxaline‐2‐carbohydrazide) researchgate.net

The reaction with hydrazine (H₂N-NH₂) can lead to the formation of a hydrazone. uchile.clscispace.comresearchgate.net The resulting Schiff bases, particularly those derived from ortho-hydroxy aldehydes, often exhibit interesting tautomeric equilibria between the enol-imine (O–H···N) and keto-amine (O···H–N) forms. nih.govias.ac.in The position of this equilibrium can be influenced by factors such as the solvent and the nature of the substituents. nih.gov

Table 1: Examples of Schiff Base Formation with 2-Hydroxy-1-Naphthaldehyde Analogs This table illustrates the types of primary amines that readily react with the o-hydroxy-naphthaldehyde moiety.

| Aldehyde Reactant | Amine/Hydrazine Reactant | Product Type | Reference |

| 2-Hydroxy-1-naphthaldehyde | 2-Aminopyridine | Schiff Base (Anil) | nih.gov |

| 2-Hydroxy-1-naphthaldehyde | 2-Aminopyrazine | Schiff Base (Anil) | nih.gov |

| 2-Hydroxy-1-naphthaldehyde | L-Histidine | Schiff Base | researchgate.net |

| 2-Hydroxy-1-naphthaldehyde | Sulfamethazine | Schiff Base | researchgate.net |

| 2-Hydroxy-1-naphthaldehyde | Hydrazine | Hydrazone | scispace.comresearchgate.net |

| 2-Hydroxy-1-naphthaldehyde | Hydroquinoxaline-2-carbohydrazide | Hydrazone | researchgate.net |

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a significant reaction in organic chemistry for the formation of carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. wikipedia.orgpurechemistry.org For ortho-hydroxynaphthaldehydes, such as this compound, this reaction serves as a pivotal step in the synthesis of benzocoumarins, which are benzene-fused derivatives of coumarin. rsc.orgresearchgate.net

The synthesis of benzocoumarins from o-hydroxynaphthaldehydes typically proceeds through an initial Knoevenagel condensation, which is then followed by an intramolecular cyclization (lactonization) involving the hydroxyl group to form the characteristic 2H-1-benzopyran-2-one moiety. rsc.orgjmchemsci.com The specific type of benzocoumarin formed is dependent on the relative positions of the formyl and hydroxyl groups on the starting naphthaldehyde. rsc.orgjmchemsci.com In the case of 2-hydroxy-1-naphthaldehyde derivatives, the reaction leads to the formation of benzo[f]coumarins. rsc.orgjmchemsci.com

The reaction involves condensing the aldehyde with an active methylene compound, such as a malonate ester or its analogue, in the presence of a catalyst. rsc.org Various active methylene compounds and catalysts can be employed in this synthesis.

Table 1: Reactants and Catalysts in Knoevenagel Condensation for Benzocoumarin Synthesis

| Active Methylene Compound | Catalyst | Product Type from 2-hydroxy-1-naphthaldehyde |

|---|---|---|

| Ethyl cyanoacetate | Piperidine | Benzo[f]coumarin derivative |

| Ethyl acetoacetate | Piperidine | Benzo[f]coumarin derivative |

The mechanism begins with the deprotonation of the active methylene compound by the base to form a nucleophilic enolate ion. purechemistry.org This enolate then attacks the carbonyl carbon of the naphthaldehyde. The subsequent intermediate undergoes dehydration to form the α,β-unsaturated product, which then cyclizes to yield the final benzocoumarin structure. wikipedia.orgjmchemsci.com

Aldol Condensation in the Synthesis of Related Chalcones

The Aldol condensation, specifically the Claisen-Schmidt condensation, is a fundamental method for synthesizing chalcones, which are 1,3-diaryl-2-propen-1-ones. jchemrev.commdpi.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) or a related ketone. nih.govjetir.org Chalcones are recognized as important precursors for various flavonoids and possess a range of biological activities. jetir.orgnih.gov

The synthesis of chalcones derived from this compound involves its reaction with a substituted or unsubstituted acetophenone in the presence of a base, typically an aqueous alkali solution like sodium hydroxide (NaOH) or potassium hydroxide (KOH). jchemrev.comuomustansiriyah.edu.iq The reaction proceeds by the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. uomustansiriyah.edu.iqlibretexts.org

While the general procedure is straightforward, the presence of the hydroxyl group at the ortho position (C2) on the naphthaldehyde ring can sometimes present challenges. researchgate.net However, the reaction has been successfully employed to create a variety of chalcone derivatives. For instance, ultrasound-assisted Claisen-Schmidt condensation has been utilized for the synthesis of 2'-hydroxy-chalcone derivatives, demonstrating an efficient method with mild conditions and high yields. mdpi.com

Table 2: Representative Reactants for Chalcone Synthesis via Claisen-Schmidt Condensation

| Aldehyde | Ketone | Base Catalyst | Product |

|---|---|---|---|

| This compound | Acetophenone | NaOH / EtOH | 1-(2,6-Dihydroxynaphthalen-1-yl)-3-phenylprop-2-en-1-one |

The resulting chalcones, featuring the 2,6-dihydroxynaphthyl moiety, serve as versatile intermediates for the synthesis of other heterocyclic compounds. researchgate.net

Coordination Chemistry and Metal Complexation of 2,6 Dihydroxy 1 Naphthaldehyde Derivatives

Ligand Design Principles and Chelating Properties

The design of ligands based on 2,6-dihydroxy-1-naphthaldehyde is fundamentally rooted in the strategic placement of donor atoms that can effectively coordinate with a central metal ion. The inherent chemical functionalities of the parent molecule provide a versatile platform for creating polydentate ligands with high affinity for metal ions.

The chelating capability of this compound and its derivatives is primarily attributed to the presence of hydroxyl (-OH) and aldehyde (-CHO) groups, or the imine (-C=N-) group in its Schiff base derivatives. The hydroxyl group, particularly the one at the 2-position, is acidic and can be deprotonated to form a phenolate (B1203915) anion. This negatively charged oxygen atom is a strong Lewis base and readily coordinates to a positively charged metal ion.

The aldehyde group, while not as strong a donor as the deprotonated hydroxyl group, can still participate in coordination through its carbonyl oxygen atom. However, in the context of Schiff base ligands derived from this compound, the aldehyde group is converted into an azomethine or imine group (-CH=N-). The nitrogen atom of this imine group possesses a lone pair of electrons, making it an excellent donor site for coordination with metal ions. The formation of a chelate ring, typically 5- or 6-membered, involving the metal ion, the phenolic oxygen, and the imine nitrogen, results in a highly stable complex due to the chelate effect. This effect describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands.

Schiff bases derived from this compound are a versatile class of ligands in coordination chemistry due to their ability to adopt various coordination modes. These ligands are typically synthesized through the condensation reaction of this compound with a primary amine. The resulting Schiff base ligand usually contains at least two donor atoms, the phenolic oxygen and the imine nitrogen, allowing it to act as a bidentate ligand.

Depending on the nature of the primary amine used in the synthesis, the denticity of the ligand can be increased. For example, if a diamine is used, a tetradentate ligand can be formed, capable of coordinating to a metal ion with two phenolic oxygen atoms and two imine nitrogen atoms. The flexibility in the design of these Schiff base ligands allows for the synthesis of metal complexes with a wide range of geometries and coordination numbers. Spectroscopic techniques, such as infrared (IR) spectroscopy, are invaluable in determining the coordination mode. A shift in the stretching frequency of the C=N bond in the IR spectrum upon complexation is a clear indication of the involvement of the imine nitrogen in coordination to the metal ion. Similarly, changes in the O-H stretching frequency can confirm the deprotonation and coordination of the phenolic hydroxyl group.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized by a variety of analytical and spectroscopic techniques to determine their structure and properties.

A wide array of transition metal ions have been successfully complexed with Schiff base ligands derived from this compound. These include, but are not limited to, copper(II), zinc(II), cobalt(II), manganese(II), chromium(II), and tin(II). researchgate.netresearchgate.netresearchgate.net The synthesis of these complexes is generally straightforward. For instance, a common method involves dissolving the Schiff base ligand in an ethanolic solution and then adding an ethanolic solution of the desired metal salt. The reaction mixture is often refluxed to ensure complete reaction, after which the solid complex precipitates and can be collected by filtration. researchgate.net

The resulting metal complexes exhibit a range of colors and magnetic properties, which are dependent on the nature of the metal ion and the coordination geometry. For example, Cu(II) complexes are often colored and paramagnetic, while Zn(II) complexes are typically colorless and diamagnetic.

| Metal Ion | General Synthetic Approach | Typical Coordination Geometry | References |

|---|---|---|---|

| Cu(II) | Reaction of Schiff base with CuCl₂ in ethanol (B145695), reflux. | Irregular square planar | researchgate.netrsc.org |

| Zn(II) | Reaction of Schiff base with ZnCl₂ in ethanol, reflux. | Tetrahedral | nih.gov |

| Co(II) | Reaction of Schiff base with CoCl₂ in ethanol, reflux. | Irregular tetrahedral | researchgate.netrsc.org |

| Mn(II) | Reaction of Schiff base with MnCl₂ in ethanol. | Octahedral | researchgate.netasianpubs.org |

| Cr(II) | Reaction of Schiff base with CrCl₃ in situ. | Octahedral | nih.gov |

| Sn(II) | Reaction of Schiff base with SnCl₂ in ethanol, reflux. | Distorted Octahedral | researchgate.net |

Template synthesis is a powerful strategy in coordination chemistry for the synthesis of macrocyclic and other complex molecular architectures that are difficult to obtain through conventional synthetic routes. e-bookshelf.dersc.org In a template reaction, a metal ion acts as a template, organizing and pre-arranging the reacting components (ligand precursors) around itself, thereby facilitating the desired cyclization or condensation reaction. e-bookshelf.de The metal ion holds the reactive ends of the precursors in close proximity, promoting the formation of the macrocyclic ligand around the metal ion.

This approach has been effectively utilized in the synthesis of macrocyclic complexes derived from precursors like this compound. For instance, the condensation of a dicarbonyl compound, such as 2,6-diformylphenol (a related precursor), with a diamine in the presence of a metal ion can lead to the formation of a macrocyclic Schiff base complex. The metal ion is crucial for the success of the reaction, and often, the macrocyclic ligand cannot be synthesized in its absence. Once the macrocycle is formed, the metal ion can sometimes be removed, a process known as demetallation, to yield the free macrocyclic ligand.

For Schiff base complexes of this compound derivatives, common geometries include tetrahedral, square planar, and octahedral, depending on the coordination number of the metal ion and the nature of the ligand. For example, a Schiff base derived from 2-hydroxy-1-naphthaldehyde (B42665) and 2-biphenylamine forms an irregular square planar complex with Cu(II) and an irregular tetrahedral complex with Co(II). researchgate.netrsc.org In another example, a Schiff base derived from 2-hydroxy-1-naphthaldehyde and hydrazine (B178648) was found to form octahedral complexes with Mn(II) and Fe(II), and a tetrahedral complex with Ni(II). researchgate.net Spectroscopic methods such as UV-Vis and EPR spectroscopy, along with magnetic susceptibility measurements, provide valuable insights into the electronic structure and geometry of the complexes in solution and the solid state.

| Metal Ion | Ligand Derivative | Coordination Geometry | References |

|---|---|---|---|

| Cu(II) | N,N'-bis(2-hydroxy-1-naphthaldehyde)hydrazine | Square Planar | researchgate.netrsc.org |

| Co(II) | N,N'-bis(2-hydroxy-1-naphthaldehyde)hydrazine | Tetrahedral | researchgate.netrsc.org |

| Mn(II) | N,N'-bis(2-hydroxy-1-naphthaldehyde)hydrazine | Octahedral | researchgate.net |

| Ni(II) | N,N'-bis(2-hydroxy-1-naphthaldehyde)hydrazine | Tetrahedral | researchgate.net |

Electrochemical Properties of Polymeric Derivatives in Sensing Applications

Electrochemical sensors based on polymeric films are a significant area of research. These sensors often rely on the electropolymerization of monomers onto an electrode surface, creating a thin, active film. The electrochemical properties of such films, including their conductivity, redox behavior, and ability to interact with specific analytes, are crucial for their function as sensors. For instance, polymers containing functional groups capable of chelating metal ions are widely explored for the detection of heavy metal contaminants in environmental samples. The sensing mechanism typically involves the accumulation of the target metal ion at the polymer-modified electrode, followed by an electrochemical detection step, often using techniques like anodic stripping voltammetry.

Schiff bases derived from hydroxyl-substituted aromatic aldehydes, such as salicylaldehyde (B1680747) or hydroxynaphthaldehydes, are well-known for their ability to form stable complexes with a wide range of metal ions. asianpubs.org It is plausible that polymers incorporating the this compound moiety could exhibit interesting electrochemical properties suitable for sensing applications. The two hydroxyl groups and the aldehyde function offer multiple sites for coordination and potential polymerization pathways, leading to polymers with a high density of chelating sites.

In theory, a polymeric derivative of this compound could be synthesized and deposited on an electrode surface. The resulting modified electrode could then be used to preconcentrate specific metal ions from a sample solution. The electrochemical response of the entrapped metal ions, such as their oxidation or reduction peaks in a voltammogram, would then serve as the analytical signal. The sensitivity and selectivity of such a sensor would depend on the specific structure of the polymer, the nature of the target analyte, and the experimental conditions.

However, without specific experimental data from peer-reviewed studies, any discussion on the electrochemical properties and sensing performance of poly(this compound) derivatives remains speculative. Detailed research, including cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy studies, would be required to characterize the electrochemical behavior of these polymers and to evaluate their potential for sensing applications. Such studies would need to determine key performance metrics, including detection limits, linear response ranges, and selectivity towards different analytes.

Spectroscopic and Computational Investigations on 2,6 Dihydroxy 1 Naphthaldehyde Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures. For 2,6-Dihydroxy-1-naphthaldehyde, various spectroscopic techniques are employed to confirm its identity, elucidate its structure, and study its electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

For this compound, ¹H NMR spectroscopy provides detailed information about the protons in the molecule. nih.govgoogle.com A study utilizing DMSO-d₆ as the solvent reported the following chemical shifts (δ) for the protons:

Hydroxyl and Aldehyde Protons: Signals at 12.00 ppm, 11.64 ppm, and 10.84 ppm correspond to the two hydroxyl (-OH) protons and the aldehyde (-CHO) proton. nih.gov The significant downfield shift of these protons is indicative of strong intramolecular hydrogen bonding, particularly between the C1-aldehyde and the C2-hydroxyl group.

Aromatic Protons: The protons on the naphthalene (B1677914) ring appear in the aromatic region, with a singlet at 8.35 ppm and doublets at 7.94 ppm, 7.61 ppm, 7.32 ppm, and 7.22 ppm. nih.gov The coupling constants (J-values) of these doublets (e.g., J = 9.2 Hz and J = 8.8 Hz) are crucial for assigning the specific positions of the protons on the bicyclic ring system. nih.gov

This data allows for the unambiguous assignment of the proton signals to their respective positions on the molecular structure.

Table 1: ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| 12.00 | Singlet | - | -OH |

| 11.64 | Singlet | - | -OH |

| 10.84 | Singlet | - | -CHO |

| 8.35 | Singlet | - | Aromatic H |

| 7.94 | Doublet | 9.2 | Aromatic H |

| 7.61 | Doublet | 8.8 | Aromatic H |

| 7.32 | Doublet | 9.2 | Aromatic H |

Data sourced from a study by Bruker BioSpin GmbH spectrometer at 400.132 MHz. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The chromophores in this compound—the naphthalene ring system, the carbonyl group, and the hydroxyl groups—give rise to characteristic absorption bands.

The absorption is primarily due to π → π* and n → π* electronic transitions.

π → π transitions:* These high-energy transitions occur within the conjugated π-system of the naphthalene ring and the carbonyl group. They typically result in strong absorption bands.

n → π transitions:* These are lower-energy transitions involving the non-bonding (n) electrons on the oxygen atoms of the hydroxyl and carbonyl groups being promoted to an anti-bonding π* orbital. These transitions usually result in weaker absorption bands at longer wavelengths.

Studies on related compounds, such as 2-hydroxy-6-nitro-1-naphthaldehyde in acetonitrile, show absorption bands at 295 nm and 340 nm. The electronic properties and absorption spectra of such molecules are also sensitive to the solvent environment, a phenomenon known as solvatochromism. Chelation studies involving metal ions like CuSO₄, FeSO₄, or ZnCl₂ can also be monitored using UV-Vis spectroscopy by observing shifts in the absorption spectra. nih.gov

Mass Spectrometry for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₁H₈O₃), the molecular ion peak (M⁺) would appear at an m/z value corresponding to its molecular weight of approximately 188.18 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation of the molecular ion provides structural clues. Common fragmentation patterns for aromatic aldehydes include:

Loss of a hydrogen radical (M-1): Cleavage of the aldehydic C-H bond.

Loss of the formyl radical (M-29): Cleavage of the bond between the aldehyde group and the aromatic ring, resulting in the loss of a ·CHO group.

Loss of carbon monoxide (M-28): A common fragmentation pathway for aromatic aldehydes, often following the loss of a hydrogen atom.

The presence of hydroxyl groups can also lead to the loss of water (H₂O) under certain conditions. The stability of the naphthalene ring means that fragments retaining this core structure will be prominent in the mass spectrum.

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and how it packs into a crystal lattice.

While specific crystallographic data for this compound has not been detailed in the provided search results, an X-ray diffraction study would be expected to confirm the planarity of the naphthalene ring system. It would also precisely measure the bond distances within the aldehyde and hydroxyl functional groups and quantify the geometry of the intramolecular hydrogen bond between the C2-hydroxyl group and the C1-aldehyde oxygen. This hydrogen bond is expected to hold the functional groups in a rigid, planar orientation relative to the ring.

Quantum Chemical and Computational Modeling Approaches

Computational chemistry provides theoretical insight into molecular structures and properties, complementing experimental data and helping to interpret complex spectroscopic results.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine the most stable molecular geometry and to analyze its electronic properties.

Geometry Optimization: DFT calculations can predict the ground-state structure of the molecule by finding the geometry with the lowest electronic energy. This involves calculating bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray diffraction. These calculations can confirm the planarity of the molecule and the presence of a strong intramolecular hydrogen bond.

Electronic Structure Analysis: DFT also provides information about the molecule's electronic orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and can be used to predict the energy of the lowest-energy electronic transition observed in the UV-Vis spectrum. Furthermore, DFT can generate electron density maps and calculate electrostatic potential surfaces, which help in understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis: HOMO/LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity and electronic properties of molecular systems. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. wikipedia.org A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

Computational studies, often employing Density Functional Theory (DFT), are used to calculate the energies of these frontier orbitals. For derivatives of 2-hydroxy-1-naphthaldehyde (B42665), FMO analysis has been instrumental in understanding their chemical behavior. For instance, in a study of imine-zwitterionic compounds derived from 2-hydroxy-1-naphthaldehyde, the HOMO/LUMO gap was found to be a key indicator of their relative stability. rsc.org Charge analysis in such studies also helps in understanding intramolecular hydrogen bonds and other noncovalent interactions that stabilize the molecular structure. rsc.org

The nucleophilicity of a molecule is associated with the energy of its HOMO, while the electrophilicity is related to the LUMO energy. wuxibiology.com By analyzing the distribution of these orbitals, researchers can predict the most likely sites for electrophilic and nucleophilic attack. This predictive power is crucial in designing molecules with specific reactivity for applications in materials science and drug design.

| Concept | Description | Significance in Reactivity Prediction |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Associated with the ability of a molecule to donate electrons (nucleophilicity). Higher HOMO energy indicates greater reactivity as a nucleophile. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Associated with the ability of a molecule to accept electrons (electrophilicity). Lower LUMO energy indicates greater reactivity as an electrophile. wuxibiology.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. wikipedia.org | A smaller gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. wikipedia.org |

Natural Bond Orbital (NBO) Analysis of Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This localization allows for a quantitative analysis of electron density sharing between atoms and the stabilizing effects of orbital interactions.

A key aspect of NBO analysis is the examination of second-order perturbation energies, which quantify the stabilization energy resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability and conformation. In systems related to this compound, NBO analysis can reveal the strength of intramolecular hydrogen bonds by quantifying the interaction between the lone pair of the oxygen atom (donor) and the antibonding orbital of the O-H bond (acceptor).

| NBO Output | Description | Application in Understanding Electronic Interactions |

|---|---|---|

| Natural Atomic Charges | Provides a more chemically intuitive picture of the charge distribution in a molecule compared to other methods like Mulliken population analysis. | Helps in identifying acidic and basic sites and understanding electrostatic interactions. |

| Second-Order Perturbation Energies (E(2)) | Quantifies the stabilization energy from donor-acceptor (filled-unfilled) orbital interactions. nih.gov | Measures the strength of hyperconjugative interactions, intramolecular hydrogen bonds, and other delocalization effects that contribute to molecular stability. |

| Natural Hybrid Orbitals (NHOs) | Describes the hybridization of atomic orbitals that form the chemical bonds. | Provides insight into the nature of the chemical bonds (e.g., s-character) and how it affects molecular geometry and reactivity. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to simulate the electronic absorption spectra of molecules. mdpi.com It extends the ground-state DFT formalism to excited states, allowing for the calculation of excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in a UV-Vis spectrum. mdpi.com

This technique has been successfully applied to understand the electronic transitions in derivatives of 2,6-dihydroxynaphthalene. For instance, in a study of constitutional isomers of 2,6-dihydroxynaphthalene carbaldehydes, TD-DFT calculations were able to reproduce the experimentally observed UV-Vis spectra. nih.gov This allowed for a detailed explanation of how the position of the formyl group and the presence of resonance-assisted hydrogen bonding (RAHB) affect the electronic states and, consequently, the absorption features of the molecules. nih.gov

The accuracy of TD-DFT calculations depends on the choice of the functional and basis set. By comparing the simulated spectra with experimental data, researchers can validate their computational models and gain deeper insights into the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework.

Investigation of Resonance-Assisted Hydrogen Bonding (RAHB) Effects on Electronic States

Resonance-Assisted Hydrogen Bonding (RAHB) is a phenomenon where a hydrogen bond is strengthened by the delocalization of π-electrons in a conjugated system. nih.govrsc.org This effect is particularly relevant in molecules like this compound, which possess both hydrogen bond donors/acceptors and a naphthalene π-system.

The formation of an intramolecular hydrogen bond in such systems can significantly influence the electronic structure and aromaticity of the naphthalene rings. nih.gov Computational studies have shown that RAHB can lead to changes in bond lengths and angles, as well as alterations in the electronic absorption spectra. nih.gov Specifically, the presence of RAHB can cause a red shift (a shift to longer wavelengths) in the absorption bands, which can be rationalized by the stabilization of the excited state. nih.gov

Experimental techniques such as NMR spectroscopy, in conjunction with theoretical calculations, can provide evidence for the presence and strength of RAHB. By analyzing chemical shifts and coupling constants, it is possible to infer the geometry and electronic environment around the hydrogen bond.

Studies on Excited State Proton Transfer (ESPT) Mechanisms and Dynamics

Excited State Proton Transfer (ESPT) is a photochemical process where a proton is transferred from a donor to an acceptor group within the same molecule upon electronic excitation. mdpi.com Molecules that undergo ESPT often exhibit dual fluorescence, with one emission band from the initially excited state and another from the proton-transferred tautomer. This property makes them useful as fluorescent probes and in the development of new optical materials. nih.gov

The 2-hydroxy-1-naphthaldehyde moiety is a classic example of a system that can undergo ESPT. Upon absorption of light, the acidity of the hydroxyl group and the basicity of the carbonyl oxygen increase, facilitating the transfer of the proton. The mechanism of ESPT can be either a barrierless process or involve a small energy barrier.

Computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), are crucial for elucidating the potential energy surfaces of the ground and excited states, and for identifying the reaction pathway for proton transfer. bohrium.com These studies can help to understand the factors that control the efficiency and dynamics of ESPT, such as solvent effects and the presence of other functional groups.

Hirshfeld Surface Analysis and Void Analysis for Supramolecular Assembly Characterization

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze the different types of intermolecular contacts.

Void analysis, which is often performed in conjunction with Hirshfeld surface analysis, allows for the calculation of the empty spaces within a crystal structure. This information can be used to predict the mechanical properties of the crystal and to understand how solvent molecules might be incorporated into the lattice. Together, these methods provide a detailed picture of the noncovalent interactions that govern the formation and stability of the crystal structure. rsc.org

| Type of Intermolecular Contact | Typical Appearance on Hirshfeld Surface Maps | Significance in Supramolecular Assembly |

|---|---|---|

| H···H | Large, diffuse regions on the surface. | Generally represent van der Waals interactions and are often the most abundant contacts. nih.govnih.gov |

| C···H/H···C | Wing-like features on the fingerprint plot. | Indicate C-H···π interactions, which are important for the packing of aromatic molecules. nih.gov |

| O···H/H···O | Sharp spikes on the fingerprint plot. | Represent conventional and non-conventional hydrogen bonds, which are strong directional interactions that play a key role in determining the crystal structure. nih.govnih.gov |

Advanced Applications in Chemical Research

Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org 2,6-Dihydroxy-1-naphthaldehyde and its derivatives are excellent candidates for constructing such systems due to the presence of hydrogen bond donors (-OH groups) and an acceptor (aldehyde group). researchgate.net These interactions are fundamental to the principles of molecular recognition, where molecules selectively bind to one another. rsc.org

Design and Investigation of Noncovalent Interactions in Self-Assembled Systems

The strategic placement of functional groups in this compound facilitates various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which are the driving forces for molecular self-assembly. rsc.orgresearchgate.net These weak and reversible interactions allow molecules to spontaneously organize into well-defined, ordered supramolecular structures. nih.govnih.govrsc.org The resulting self-assembled systems can exhibit unique properties and functions derived from the collective behavior of the organized molecules. For instance, the interplay of hydrogen bonds and π-π stacking can lead to the formation of two-dimensional nanosheets. rsc.org The study of these interactions is crucial for designing novel materials with specific architectures and functionalities. rsc.org

Derivatives of the closely related 2-hydroxy-1-naphthaldehyde (B42665) are known to form self-assembled systems where non-covalent interactions play a critical role. The hydroxyl group acts as a hydrogen bond donor, while the imine group (formed from the aldehyde) can act as an acceptor, leading to intramolecular charge transfer (ICT) processes. researchgate.net This inherent property is foundational for creating systems that can self-assemble into more complex architectures.

Integration into Dendrimer and Rotaxane Architectures (via precursors)

While direct integration of this compound into dendrimers and rotaxanes is not extensively documented, its derivatives serve as crucial precursors for constructing these complex, mechanically interlocked molecular architectures. nih.govresearchgate.netrsc.org Dendrimers are highly branched, tree-like molecules, while rotaxanes consist of a dumbbell-shaped molecule threaded through a macrocycle. nih.gov

The functional groups of naphthaldehyde derivatives can be modified to act as "stoppers" in rotaxanes or as branching points in dendrimers. For example, the aldehyde can be converted into a larger, bulkier group that prevents the dethreading of the macrocycle in a rotaxane. Similarly, the hydroxyl groups can be functionalized to create multiple reaction sites for the divergent growth of dendrimer generations. The combination of rotaxane and dendrimer features leads to the creation of "rotaxane dendrimers," a novel class of macromolecules with potential applications in areas like drug delivery and molecular machinery. researchgate.netrsc.orgresearchgate.net

Chemosensing and Fluorescent Probe Development

Derivatives of this compound are widely employed in the design of chemosensors and fluorescent probes. These sensors utilize the principles of molecular recognition to selectively bind with specific analytes, resulting in a detectable signal, such as a change in color (colorimetric) or fluorescence intensity. researchgate.net The Schiff bases derived from 2-hydroxy-1-naphthaldehyde are particularly popular due to their ease of synthesis and effective chelating abilities with various ions. researchgate.net

Selective Detection of Metal Ions (e.g., Cu²⁺, Al³⁺, Fe³⁺)

Schiff base derivatives of naphthaldehydes have proven to be highly effective in the selective detection of various metal ions. The imine nitrogen and the hydroxyl oxygen atoms form a coordination site that can selectively bind to specific metal cations. This binding event often perturbs the electronic properties of the molecule, leading to a distinct optical response.

For instance, a probe based on 2-hydroxy-1-naphthaldehyde has been developed for the colorimetric detection of Cu²⁺ and Ni²⁺, showing a clear color change from colorless to yellow upon binding. researchgate.net Another Schiff base sensor demonstrated high sensitivity and selectivity for Cu²⁺ and Pd²⁺ ions. researchgate.net Fluorescent "turn-on" sensors for Al³⁺ have also been synthesized, where the fluorescence intensity increases significantly upon complexation with the ion. researchgate.netnih.govnih.gov This enhancement is often attributed to the inhibition of photoinduced electron transfer (PET) and C=N isomerization upon metal binding. nih.gov

Below is a table summarizing the performance of several naphthaldehyde-based chemosensors for metal ion detection.

| Sensor Based On | Target Ion(s) | Detection Method | Limit of Detection (LOD) | Solvent System | Ref. |

| 2-Hydroxy-1-naphthaldehyde derivative (PMB3) | Cu²⁺ | Colorimetric | 4.56 µM | Aqueous | researchgate.net |

| 2-Hydroxy-1-naphthaldehyde derivative (PMB3) | Ni²⁺ | Colorimetric | 2.68 µM | Aqueous | researchgate.net |

| 2-Hydroxynaphthalen-1-yl derivative (HMHEB) | Cu²⁺ | Colorimetric & Fluorometric | 0.49 µM | - | researchgate.net |

| 2-Hydroxy-1-naphthaldehyde-(2-pyridyl) hydrazone (HL) | Al³⁺ | Fluorometric (Turn-on) | 36.6 nM | Aqueous ethanol (B145695) | researchgate.net |

| (E)-4-(benzo[d]thiazol-2-yl)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol (BHMMP) | Al³⁺ | Fluorometric (Turn-on) | 0.70 µM | EtOH/H₂O | nih.gov |

| Naphthalene (B1677914) derivative (F6) | Al³⁺ | Fluorometric | 87.3 nM | Methanol | nih.gov |

Sensing of Anions and Small Molecules (e.g., H₂S, Biothiols)

The versatility of the naphthaldehyde scaffold extends to the detection of anions and important biological small molecules. rsc.org By modifying the receptor unit of the sensor, selectivity can be tuned towards different analytes. For example, fluorescent probes have been developed for the sensitive and selective detection of hydrogen sulfide (H₂S) and biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH). mdpi.com These molecules are crucial in many physiological and pathological processes. mdpi.com

Probes for H₂S often work via a chemical reaction, where the analyte reduces a non-fluorescent group on the probe (like an azide) to a highly fluorescent amine, resulting in a "turn-on" response. nih.gov This reaction-based sensing mechanism provides high selectivity for H₂S over other biothiols. nih.gov The detection of these species is vital for understanding their roles in cellular redox homeostasis and for diagnosing related diseases. mdpi.com

Development of Aggregation-Induced Emission (AIE) and Ratiometric Sensing Systems

A significant challenge in fluorescent sensing is the phenomenon of aggregation-caused quenching (ACQ), where fluorophores lose their emission intensity at high concentrations or in the aggregated state. To overcome this, molecules exhibiting aggregation-induced emission (AIE) have been developed. nih.gov In AIE-active molecules, or AIEgens, the emission is weak in solution but becomes strong in the aggregated state. researchgate.netrsc.org This is often attributed to the restriction of intramolecular motion (RIM) in the aggregated form. nih.gov

Naphthaldehyde-based Schiff bases have been successfully utilized to create AIE-active materials. researchgate.net These AIEgens are excellent candidates for developing highly sensitive "turn-on" fluorescent probes. For example, AIE-active dyes derived from 6-methoxy-2-naphthaldehyde (B117158) have been synthesized and applied in bioimaging. researchgate.net Furthermore, naphthaldehyde derivatives have been incorporated into ratiometric sensing systems. Ratiometric sensors measure the ratio of fluorescence intensities at two different wavelengths, which provides a built-in self-calibration and can enhance the accuracy and reliability of detection by minimizing interference from environmental factors.

Catalysis and Catalytic Organic Transformations

The inherent reactivity and coordination capabilities of hydroxynaphthaldehydes make them valuable precursors for catalysts. Their derivatives are explored in both metal-complex and biomimetic catalysis.

While research on this compound itself is specific, extensive investigation into the closely related 2-hydroxy-1-naphthaldehyde provides significant insights into the catalytic potential of this class of compounds. Schiff bases derived from hydroxynaphthaldehydes are of particular interest in coordination chemistry. science.gov These ligands can form stable complexes with a variety of metal ions, and these complexes have demonstrated utility as catalysts in numerous biological and industrial processes. acs.org

The formation of imine-based ligands occurs through the condensation of the aldehyde group with primary amines. The resulting Schiff base, featuring an azomethine group (-C=N-), and the ortho-phenolic hydroxyl group can effectively chelate metal ions. acs.org This chelation stabilizes the metal center, which can then act as a Lewis acid or redox center to catalyze organic transformations. The specific geometry and electronic properties of the resulting metal complex, which dictate its catalytic activity, can be fine-tuned by modifying the structure of the amine used in the initial Schiff base synthesis.

| Component | Function | Significance |

|---|---|---|

| Hydroxynaphthaldehyde Backbone | Provides a rigid scaffold and key functional groups (hydroxyl, aldehyde). | Forms the foundation of the Schiff base ligand. |

| Schiff Base (Imine) Linkage | Forms upon condensation with a primary amine; contains the azomethine (-C=N-) group. | Acts as a key coordination site for the metal ion. |

| Metal Ion (e.g., Cu(II), Zn(II)) | Coordinates with the Schiff base ligand to form the active catalyst. | Serves as the catalytic center for the chemical transformation. acs.org |

| Substituents on Amine | Allows for modification of the ligand's steric and electronic properties. | Enables fine-tuning of the catalyst's activity and selectivity. |

A significant area of catalytic research is the development of synthetic catalysts that mimic the function of natural enzymes. One such enzyme is naphthalene 1,2-dioxygenase (NDO), a non-heme iron-dependent enzyme that catalyzes the cis-dihydroxylation of naphthalene—the first step in its biological degradation. acs.org This reaction is challenging to achieve with high stereospecificity using traditional chemical methods.

Research into biomimetic systems has led to the development of iron complexes that can model the action of NDO. acs.org These synthetic catalysts aim to replicate the function of the enzyme's active site, often using ligands that mimic the coordination environment of the iron center in the native enzyme. The goal is to activate molecular oxygen or other oxidants to perform selective oxidations on aromatic substrates. While this compound has not been explicitly cited as a ligand in major NDO mimics, the principles of biomimetic catalysis provide a framework for the potential application of such functionalized aromatic compounds in designing new catalysts for selective hydroxylation reactions. The degradation of aromatic compounds in biological systems often involves conversion to simple monocyclic aromatics like catechol, which are then processed through pathways such as the β-ketoadipate pathway. researchgate.net

Versatile Building Blocks for Complex Organic Synthesis and Polymeric Materials

The functional groups of this compound make it a valuable starting material, or building block, for the construction of more complex molecules. smolecule.comescholarship.org The aldehyde group is readily available for nucleophilic attack and condensation reactions, while the two hydroxyl groups can be used for etherification, esterification, or as directing groups in electrophilic aromatic substitution.

Its utility is demonstrated in synthetic procedures where it serves as a key precursor. For instance, this compound can be synthesized from 2,6-dihydroxynaphthalene through a reaction with diphenylformamidine, followed by acidic workup. nih.gov This product can then be used in subsequent steps to build more elaborate molecular architectures, including those with potential applications as protein kinase inhibitors. google.com The strategic placement of its functional groups allows for regioselective reactions, making it a powerful tool for synthetic chemists aiming to construct complex, polyfunctional aromatic systems.

Enzyme Inhibition and Bioactive Molecule Development

The unique chemical structure of this compound derivatives has been exploited in the design of potent and selective enzyme inhibitors, highlighting its potential in the development of therapeutic agents.

A phosphorylated derivative of this compound has been identified as a highly selective, irreversible inhibitor of Fructose-1,6-bisphosphate Aldolase from the parasite Trypanosoma brucei, the causative agent of sleeping sickness. nih.govuclouvain.beresearchgate.net This enzyme is a critical component of the glycolytic pathway, which is essential for the parasite's energy metabolism. nih.gov

The inhibitor, 2,6-dihydroxynaphthalene-1-carboxaldehyde 6-phosphate , targets the enzyme through a specific, multi-step mechanism. nih.gov

Schiff Base Formation : The aldehyde group of the inhibitor forms a covalent Schiff base with the ε-amino group of a specific lysine residue (Lys116) located in the enzyme's active site. nih.gov This initial reaction is characteristic of Class I aldolases. nih.gov

Second Covalent Reaction : Following the formation of the Schiff base, a subsequent reaction occurs with a second nearby residue. nih.gov Molecular modeling simulations suggest this second residue is Serine 48 (Ser48). nih.govresearchgate.net

Irreversible Inhibition : This two-step process results in the irreversible covalent modification of the enzyme, leading to a complete loss of catalytic activity. nih.gov

The high selectivity of this inhibitor for the trypanosomal aldolase over mammalian isozymes makes it a promising lead compound for drug development. nih.govresearchgate.net The simulations indicated that the molecular geometry within the active site of the T. brucei aldolase is significantly more favorable for the nucleophilic attack that leads to inhibition compared to its mammalian counterpart. nih.gov

| Step | Description | Key Residues Involved | Outcome |

|---|---|---|---|

| 1 | Initial binding of the inhibitor to the enzyme's active site. | Active site pocket | Competitive binding against the natural substrate. |

| 2 | Covalent reaction between the inhibitor's aldehyde and a lysine residue. | Lys116 | Formation of a Schiff base intermediate. nih.gov |

| 3 | Second covalent reaction with a neighboring residue. | Ser48 (proposed) | Cross-linking within the active site. nih.gov |

| 4 | Final state of the enzyme-inhibitor complex. | Lys116, Ser48 | Irreversible inactivation of the enzyme. nih.gov |

The reactivity of the aldehyde group in hydroxynaphthaldehydes is central to the rational design of novel bioactive compounds, including imine-zwitterionic structures. acs.org Zwitterions are molecules that contain both positive and negative charges, and their unique physicochemical properties can be advantageous in drug design. researchgate.net

The condensation reaction between 2-hydroxy-1-naphthaldehyde derivatives and various primary amines (such as substituted anilines) can produce Schiff base zwitterions. researchgate.net In these structures, a proton transfer typically occurs from the acidic phenolic hydroxyl group to the basic imine nitrogen. This creates a negatively charged phenolate (B1203915) and a positively charged iminium cation within the same molecule. The stability and electronic properties of these zwitterionic compounds can be precisely controlled by the choice of substituents on the amine component. This approach allows for the targeted chemical modification of existing drug molecules or the creation of new chemical entities with tailored properties for specific biological targets. acs.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-hydroxy-1-naphthaldehyde |

| Naphthalene |

| Catechol |

| 2,6-dihydroxynaphthalene |

| Diphenylformamidine |

| Fructose-1,6-bisphosphate |

| 2,6-dihydroxynaphthalene-1-carboxaldehyde 6-phosphate |

| Aniline |

Conclusion and Future Research Directions

Synthesis of Current Research Trajectories and Achievements

Research concerning 2,6-Dihydroxy-1-naphthaldehyde has primarily revolved around its synthesis and its utilization as a precursor for more complex, biologically active molecules. A key achievement in the synthesis of this compound involves a two-step process starting from 2,6-dihydroxynaphthalene. This method provides a reliable route to obtain the target molecule for further derivatization.

A significant trajectory in the application of this compound is in the field of medicinal chemistry. Researchers have successfully used it as a building block to create novel compounds with potential therapeutic applications. For instance, it has been a key starting material in the synthesis of a novel series of boron-containing compounds. These compounds have demonstrated a significant ability to inhibit the self-induced aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. Furthermore, these derivatives have shown potent antioxidant properties, with one particular compound emerging as a potential lead for Alzheimer's therapy due to its dual function as a metal chelator and Aβ aggregation inhibitor nih.gov.

Another important application has been in the development of protein kinase inhibitors for the treatment of various diseases. The naphthaldehyde has been formylated and subsequently reacted with thiosemicarbazide to produce derivatives with potential biological activity google.com. The core structure of this compound is seen as a valuable scaffold for generating libraries of compounds for screening against various kinase targets.

The synthesis and characterization of this compound have been documented, with spectroscopic data available to confirm its structure.

| Spectroscopic Data for this compound | |

| Technique | Observed Peaks |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.00 (s, 1H), 11.64 (s, 1H), 10.84 (s, 1H), 8.35 (s, 1H), 7.94 (d, J = 9.2 Hz, 1H), 7.61 (d, J = 8.8 Hz, 1H), 7.32 (d, J₁ = 9.2 Hz, 1H), 7.22 (d, J = 8.8 Hz, 1H) nih.gov |

| ¹H-NMR (d₆-DMSO) | δ 7.04-7.12 (m, 3H), 7.46 (d, 1H), 7.74 (d, 1H), 7.82 (d, 1H), 8.56 (s, 1H), 10.7 (s, 1H) google.com |

Note: Variations in reported NMR data may be due to differences in experimental conditions and solvent systems.

Identification of Emerging Trends and Unexplored Potentials

While the established research has focused on specific therapeutic areas, several emerging trends and unexplored potentials for this compound are becoming apparent. The presence of two hydroxyl groups and an aldehyde function on the naphthalene (B1677914) core offers rich chemical versatility that is yet to be fully exploited.

An emerging trend is the investigation of its derivatives in the context of metabolic disorders. Recent patent literature suggests that this compound is being explored as an inhibitor of glutamine consumption for the potential treatment of mitochondrial DNA disorders googleapis.com. This points towards a new therapeutic avenue for this class of compounds, moving beyond neurodegenerative diseases and cancer.

The potential for this compound to act as a versatile chelating agent is an area with significant unexplored potential. The ortho-hydroxy aldehyde moiety is a classic bidentate ligand, and the additional hydroxyl group at the 6-position could be involved in forming more complex coordination compounds or polymeric structures. The synthesis and characterization of its metal complexes could lead to new catalysts, magnetic materials, or metallodrugs.

Furthermore, the fluorescent properties of naphthaldehyde derivatives are well-known. While much of the research has focused on 2-hydroxy-1-naphthaldehyde (B42665), the electronic effects of the second hydroxyl group in this compound could be harnessed to develop novel fluorescent sensors with enhanced selectivity and sensitivity for specific metal ions, anions, or biologically relevant molecules. This represents a largely untapped area of research.

Prospects for Interdisciplinary Research and Applications Development

The future of this compound research lies in its integration into interdisciplinary fields. The foundational work in organic and medicinal chemistry provides a strong basis for expansion into materials science, chemical biology, and diagnostics.

Materials Science: The ability of the molecule to participate in hydrogen bonding and π-π stacking, coupled with its potential to form metal complexes, makes it an attractive candidate for the development of functional materials. Research could be directed towards the synthesis of:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The bifunctional nature of the ligand could lead to novel porous materials with applications in gas storage, separation, and catalysis.

Liquid Crystals: The rigid naphthalene core is a common feature in liquid crystalline structures. Derivatization of the hydroxyl groups could lead to new mesogenic compounds.

Organic Semiconductors: The extended π-system of the naphthalene ring suggests potential for applications in organic electronics, although this would require significant molecular engineering to achieve desired properties.

Chemical Biology and Diagnostics: Building on its demonstrated biological activity, interdisciplinary research could focus on:

Fluorescent Probes: Designing derivatives that exhibit a "turn-on" or "turn-off" fluorescent response upon binding to specific biological targets, such as enzymes or nucleic acids, for use in cellular imaging and diagnostics.

Target Identification and Mechanism of Action Studies: For the derivatives showing promise in Alzheimer's disease and as kinase inhibitors, further studies are needed to elucidate their precise molecular targets and mechanisms of action. This will require collaboration between chemists and biologists.

Q & A

Q. Q1. What are the recommended synthetic routes for 2,6-dihydroxy-1-naphthaldehyde, and how can purity be optimized?

Methodological Answer: Synthesis typically involves formylation or oxidation of 2,6-dihydroxynaphthalene derivatives. For example:

- Vilsmeier-Haack reaction : React 2,6-dihydroxynaphthalene with DMF and POCl₃ under controlled anhydrous conditions.

- Oxidative methods : Use MnO₂ or DDQ in dichloromethane to oxidize hydroxymethyl intermediates.

Purity optimization : - Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

- Monitor purity using HPLC (C18 column, UV detection at 254 nm) or TLC (silica, ethyl acetate eluent) .

Q. Q2. How can spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆) shows aldehyde proton at δ 9.8–10.2 ppm and aromatic protons at δ 6.5–8.5 ppm.

- FTIR : Confirm aldehyde (C=O stretch ~1680 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups.

- Mass spectrometry : ESI-MS in negative mode detects [M-H]⁻ ion (theoretical m/z 187.04).

- Melting point : Compare observed vs. literature values (e.g., >200°C decomposition) .

Q. Q3. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis.

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.

- Spill management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste .

Advanced Research Questions

Q. Q4. How can computational modeling predict the reactivity of this compound in coordination chemistry?

Methodological Answer:

- DFT studies : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze frontier orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- Ligand design : Simulate metal-ligand binding energies (e.g., with Cu²⁺ or Fe³⁺) using Gaussian or ORCA software. Validate with experimental UV-Vis and cyclic voltammetry .

Q. Q5. How to resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Solvent screening : Test solubility in DMSO, THF, and methanol via saturation shake-flask method (25°C, 24 hr equilibration).

- Data reconciliation : Compare with literature using Hansen solubility parameters (δD, δP, δH) and account for pH effects (e.g., solubility increases in basic media due to deprotonation) .

Q. Q6. What experimental strategies optimize this compound as a ligand in luminescent metal-organic frameworks (MOFs)?

Methodological Answer:

Q. Q7. How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH stability : Incubate in buffers (pH 2–12) at 37°C for 48 hr. Monitor degradation via HPLC.

- Thermal stability : Perform DSC (10°C/min ramp) to identify decomposition exotherms.

- Kinetic analysis : Use Arrhenius equation to model degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.